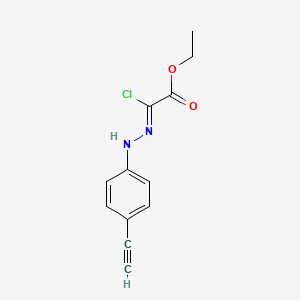

2-Chloro-2-(4'-ethynylphenylhydrazono)acetic acid ethyl ester

Description

However, extensive data exists for Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3), which features a 4-methoxyphenyl substituent instead. This discrepancy may arise from a typographical error. The following analysis focuses on the methoxy derivative and its structural analogs.

Structure and Synthesis

The compound is an ethyl ester with a hydrazone linkage, a chloro substituent, and a 4-methoxyphenyl group. Its molecular formula is C₁₁H₁₃ClN₂O₃, with a molecular weight of 256.69 g/mol . The Z-configuration of the hydrazone double bond is confirmed by X-ray crystallography in related compounds (e.g., chlorophenyl analogs) .

Synthesis typically involves reacting diazonium salts (e.g., from 4-methoxyaniline) with ethyl 2-chloroacetoacetate or similar precursors under acidic conditions .

Applications

This compound serves as a key intermediate in pharmaceuticals and heterocyclic chemistry. Its methoxy group enhances aromatic stability and influences reactivity in photolysis and cyclization reactions .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-ethynylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-3-9-5-7-10(8-6-9)14-15-11(13)12(16)17-4-2/h1,5-8,14H,4H2,2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMDECYEQMXHQE-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)C#C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C#C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The compound is predominantly synthesized via a diazotization-coupling sequence. This involves the conversion of 4-ethynylaniline to its diazonium salt, followed by coupling with 2-chloroacetoacetic acid ethyl ester. The reaction proceeds under acidic conditions, typically employing hydrochloric acid and sodium nitrite for diazotization.

Stepwise Procedure and Conditions

Step 1: Diazotization of 4-Ethynylaniline

-

Reagents : 4-Ethynylaniline, concentrated HCl, NaNO₂ (40% aqueous solution).

-

Conditions : Temperature maintained at 0–10°C to prevent diazonium salt decomposition.

-

Key Insight : Excess HCl ensures protonation of the amine, while controlled NaNO₂ addition minimizes side reactions.

Step 2: Coupling with 2-Chloroacetoacetic Acid Ethyl Ester

-

Reagents : Diazonium salt solution, 2-chloroacetoacetic acid ethyl ester, phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride).

-

Conditions :

Work-Up :

-

Organic layers are washed with saturated NaHCO₃ and brine to remove residual acids.

-

Drying over anhydrous Na₂SO₄ and solvent evaporation yield the crude product, which often requires no further purification.

Alternative Synthetic Approaches

Hydrazonoyl Chloride Route

A less common method involves reacting hydrazonoyl chlorides with thiosemicarbazone derivatives in ethanol under reflux. This method, noted in patent WO2014108919A2, employs triethylamine as a catalyst.

Oxidative Depickling in Industrial Settings

Patent CN104130159A highlights an industrial-scale method using oxidative depickling to separate HCl and SO₂ byproducts during chlorination.

-

Key Features :

-

Advantages : Reduces environmental impact by recycling sulfuric and hydrochloric acids.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4’-ethynylphenylhydrazono)acetic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while the hydrazono group can undergo reduction to form hydrazines.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.

Oxidation Products: Aldehydes or ketones derived from the ethynyl group.

Reduction Products: Hydrazines or amines from the hydrazono group.

Scientific Research Applications

The compound 2-Chloro-2-(4'-ethynylphenylhydrazono)acetic acid ethyl ester , with the CAS number 1207062-37-0, has garnered attention for its potential applications in various scientific fields. This article outlines its chemical properties, synthesis methods, and research applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of hydrazones exhibit cytotoxic activity against various cancer cell lines. For instance:

- A study demonstrated that hydrazone derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that compounds like this compound may serve as lead compounds in developing new anti-cancer therapies.

Agricultural Applications

Research has indicated that compounds similar to this compound can act as herbicides or fungicides. Their effectiveness stems from their ability to inhibit specific enzymes involved in plant growth or pathogen development.

Material Science

The compound's unique chemical structure allows for potential applications in developing new materials with specific properties, such as improved thermal stability or electrical conductivity. This is particularly relevant in creating advanced polymers or composites.

Biochemical Studies

In biochemical research, derivatives of this compound have been used to study enzyme inhibition mechanisms. For example:

- Case studies have shown that hydrazone derivatives can inhibit certain enzymes involved in metabolic pathways, providing insights into their roles in disease processes.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Potential anti-cancer agent | Induces apoptosis in cancer cell lines |

| Agricultural Applications | Possible herbicide or fungicide | Inhibits growth of specific pathogens |

| Material Science | Development of advanced materials | Improved thermal stability and conductivity |

| Biochemical Studies | Enzyme inhibition studies | Insights into metabolic pathways and disease mechanisms |

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4’-ethynylphenylhydrazono)acetic acid ethyl ester involves its interaction with various molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The hydrazono group can form hydrogen bonds and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate with its chloro-, fluoro-, and phenyl-substituted analogs:

Key Comparisons

Chloro and fluoro substituents (electron-withdrawing) alter reaction pathways. For example, chloro derivatives undergo heteroannulation to form spiroheterocycles .

Photochemical Reactivity :

- Methoxy-substituted analogs yield benzimidazole derivatives (45–48% yield) and tetrazole-fused products (35–36% yield) upon irradiation .

- Chloro derivatives show distinct cyclization behavior due to stronger electron withdrawal, favoring alternative intermediates .

Structural Confirmation :

- Single-crystal X-ray analyses confirm the Z-configuration and intermolecular hydrogen bonding in chlorophenyl derivatives, which stabilize crystal packing .

Applications :

- Methoxy analog : Preferred in pharmaceutical intermediates due to improved solubility and metabolic stability .

- Chloro and fluoro analogs : Utilized in agrochemicals and antimicrobial agents, leveraging halogenated aromatic systems for bioactivity .

Research Findings and Data

Photolysis Products (Methoxy Analog)

Irradiation of benzotriazol-1-yl-(2-arylhydrazono)acetates produces two main products:

- 1-Arylamino-benzimidazoles (45–48% yield) via biradical intermediates.

- Benzotriazolo-tetrazoles (35–36% yield) via intramolecular H-shifts .

Crystal Structure (Chlorophenyl Analog)

- Z-configuration confirmed by C=N bond torsion angle (5.5°).

- Intermolecular N–H···O hydrogen bonds form helical chains along the crystallographic b-axis .

Biological Activity

Introduction

2-Chloro-2-(4'-ethynylphenylhydrazono)acetic acid ethyl ester, with the molecular formula CHClNO and a molecular weight of 250.68 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHClNO |

| Molecular Weight | 250.68 g/mol |

| Purity | NLT 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

In a study examining the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a decrease in cell viability with an IC value of approximately 15 µM, demonstrating its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays.

Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

In comparison to standard antibiotics, such as ceftriaxone, the compound showed comparable or superior inhibition zones against these pathogens .

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This was evidenced by a reduction in cytokine levels in treated cell cultures compared to untreated controls .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : In vitro studies have indicated that the compound may inhibit viral replication in specific viral models, suggesting potential use in antiviral therapies .

- Toxicological Studies : Toxicity assessments have shown that while the compound is effective against cancer cells, it exhibits low toxicity towards normal human cells, indicating a favorable therapeutic index .

- Pharmacokinetics : Early pharmacokinetic studies suggest that the compound has good bioavailability and metabolic stability, making it a candidate for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Chloro-2-(4'-ethynylphenylhydrazono)acetic acid ethyl ester, and what key reaction parameters influence yield?

- Methodology : The compound is synthesized via coupling of diazonium salts with β-chloroketones or β-chloroesters. For example, a cold solution of p-chlorobenzenediazonium chloride is added to a chilled mixture of ethyl 2-chloro-3-oxobutanoate and sodium acetate in ethanol. The reaction is stirred at 273 K for 15–20 minutes, followed by refrigeration for 3 hours. Yield optimization depends on stoichiometric ratios (e.g., 1:1 molar ratio of diazonium salt to β-chloroester), temperature control (≤273 K to prevent diazonium decomposition), and solvent choice (ethanol for solubility and stability) .

- Critical Parameters : Excess sodium acetate neutralizes HCl byproducts, while recrystallization from ethanol purifies the product (85% yield reported) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Assignments focus on the hydrazone NH (δ 10–12 ppm), ester carbonyl (170–175 ppm), and Z-configuration of the C=N bond (confirmed by NOESY) .

- IR : Stretching frequencies for C=O (ester, ~1740 cm⁻¹) and N–H (hydrazone, ~3200 cm⁻¹) .

- X-ray Crystallography : The Z-configuration of the hydrazone moiety is confirmed, with a planar Caryl–NH–N=C unit (torsion angle: 5.5°). Intermolecular N–H···O hydrogen bonds form helical chains along the crystallographic b-axis, influencing solid-state reactivity .

Advanced Research Questions

Q. What role does the hydrazone moiety play in facilitating cyclization reactions to form spiroheterocycles?

- Mechanistic Insight : The hydrazone group acts as a bifunctional nucleophile, enabling heteroannulation with α,β-unsaturated carbonyls or alkynes. For example, under acidic conditions, the NH group participates in intramolecular cyclization, forming five- or six-membered rings. The chloro substituent enhances electrophilicity at the α-carbon, promoting nucleophilic attack .

- Applications : Used to synthesize spiro[indole-3,3'-pyrrolidine] derivatives, which are pharmacologically relevant scaffolds .

Q. How can researchers resolve contradictions in reported reaction efficiencies when varying substituents on the phenyl ring?

- Systematic Analysis :

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) reduce hydrazone nucleophilicity, slowing cyclization.

- Steric Effects : Bulky substituents (e.g., –OCH₃ at the para position) hinder planarization of the hydrazone moiety, reducing reaction rates .

- Experimental Design : Compare kinetic data (e.g., via HPLC monitoring) for derivatives with –OCH₃, –Cl, and –H substituents. Computational modeling (DFT) can predict transition-state energies and steric clashes .

Q. What experimental strategies are recommended to study the impact of hydrogen bonding on the compound's reactivity in solution versus solid state?

- Solid-State : Use temperature-dependent X-ray diffraction to correlate hydrogen-bonding patterns (e.g., N–H···O) with thermal stability or polymorph transitions .

- Solution Studies : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. Solvent polarity and hydrogen-bond-accepting capacity modulate the hydrazone’s nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.